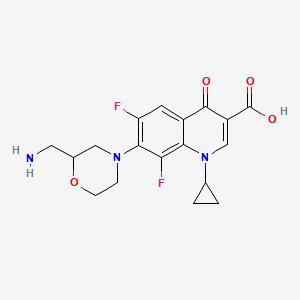

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Description

Properties

IUPAC Name |

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGRIHKSLEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931847 | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143375-60-4, 146805-34-7 | |

| Record name | Y 26611 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-AMMCIFQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as compound 28 or Y-26611, is a synthetic derivative of quinolone antibiotics. It has garnered attention for its potential antibacterial properties and reduced neurotoxic effects compared to other quinolone derivatives. This article explores its biological activity, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in treating infections.

- Molecular Formula : C18H19F2N3O4

- CAS Number : 146805-34-7

- IUPAC Name : 7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

- Purity : ≥95%

Antibacterial Activity

Research has demonstrated that compound 28 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared to well-known quinolones such as ciprofloxacin, norfloxacin, and ofloxacin.

Comparative Efficacy

| Bacterial Type | Compound 28 Activity | Ciprofloxacin Activity | Norfloxacin Activity | Ofloxacin Activity |

|---|---|---|---|---|

| Gram-positive | Superior | Moderate | Moderate | Moderate |

| Gram-negative | Equipotent | Superior | Inferior | Inferior |

In systemic infection models in mice, compound 28 demonstrated excellent therapeutic efficacy attributed to its potent antibacterial activity and favorable physicochemical properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the morpholino group at position 7 enhances the antibacterial potency of the compound. Modifications to the quinolone core structure influence the spectrum of activity and toxicity profile. The specific substitution patterns contribute to improved efficacy against resistant strains of bacteria while minimizing neurotoxic side effects commonly associated with other quinolones .

Neurotoxicity Profile

One significant advantage of compound 28 is its reduced neurotoxic excitatory adverse reactions when compared with other derivatives. Studies have shown that when combined with nonsteroidal anti-inflammatory drugs (NSAIDs), such as fenbufen, the convulsive activities are markedly diminished . This characteristic makes it a promising candidate for further development in clinical settings.

Case Studies and Research Findings

- Antibacterial Testing : A series of in vitro tests revealed that compound 28 exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to traditional antibiotics.

- Neurotoxicity Assessment : Electrophysiological studies demonstrated that compound 28's interaction with neuronal pathways resulted in significantly lower excitatory responses than those observed with standard quinolone treatments .

- Mycoplasma Contamination Prevention : Research indicated that compound 28 effectively prevents mycoplasma contamination in cell cultures at concentrations significantly lower than those required for ciprofloxacin, showcasing its potential use in biotechnology applications .

Scientific Research Applications

Antimycoplasmal Activity

One of the primary applications of this compound is its effectiveness against mycoplasma contamination in cell cultures. Mycoplasmas are a significant concern in both animal and plant cell cultures as they can cause substantial morphological and physiological changes. Research indicates that this compound exhibits superior anti-mycoplasma activity with low cytotoxicity, making it a valuable agent for preventing or eliminating such contamination.

Case Study: Efficacy Against Mycoplasma

A study demonstrated that the compound effectively inhibits the growth of various mycoplasma species at minimal inhibitory concentrations (MICs). For example, the MIC for mycoplasma was found to be as low as 0.2 µg/ml, significantly lower than that of traditional antibiotics like ciprofloxacin . This highlights the compound's potential as a safer alternative for maintaining sterile conditions in cell culture environments.

Antibacterial Properties

The compound also shows promising antibacterial activity. It has been tested against several bacterial strains, including Staphylococcus aureus, where it displayed an MIC value of 0.0063 µg/ml, indicating it is approximately four times more potent than some control compounds . This property positions it as a potential candidate for developing new antibacterial agents.

Table: Antibacterial Activity Comparison

| Bacterial Strain | MIC (µg/ml) | Control Compound MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.0063 | 0.025 |

| Escherichia coli | TBD | TBD |

| Mycoplasma species | 0.2 | 4 (ciprofloxacin) |

Physicochemical Studies

Research into the physicochemical properties of this compound has revealed insights into its stability and behavior under various conditions. Studies have shown that the dihydrate form of the compound remains stable under ambient conditions but can convert to monohydrate upon drying . Understanding these properties is crucial for optimizing storage and application methods in laboratory settings.

Thermal Behavior Analysis

The thermal stability of this compound has been characterized using techniques like thermal analysis and powder X-ray diffractometry. The transformations between dihydrate and anhydrous forms occur at specific temperatures (e.g., conversion to α-type anhydrate at 110°C), which is essential knowledge for its handling and application in research .

Potential in Drug Development

Given its unique properties, there is potential for this compound to be explored further in drug development processes, particularly in creating new treatments for infections caused by mycoplasmas and resistant bacterial strains. Its low cytotoxicity profile makes it an attractive candidate for therapeutic applications.

Future Research Directions

Further studies are needed to explore:

- The full spectrum of antibacterial activity against other pathogens.

- The mechanisms underlying its antimycoplasmal effects.

- Formulation strategies that enhance its stability and efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolone Derivatives

Substituent Variations at the C7 Position

The C7 substituent profoundly impacts antibacterial potency, pharmacokinetics, and resistance profiles. Below is a comparative analysis:

Influence of the N1 Cyclopropyl Group

The cyclopropyl group at N1 is a hallmark of advanced quinolones (e.g., ciprofloxacin, moxifloxacin), enhancing DNA gyrase binding and reducing off-target effects. The target compound and PD 117558 share this feature, which correlates with reduced mammalian topoisomerase II inhibition (a source of cytotoxicity) compared to earlier N1-ethyl derivatives .

Role of Fluorine Substitution

Dual fluorination at C6 and C8 (as in the target compound) improves bactericidal activity by stabilizing drug-enzyme interactions. Comparatively, 7-(3-amino-1-pyrrolidinyl)-6-fluoro-8-methoxy derivatives (e.g., 172426-88-9) exhibit reduced Gram-negative coverage due to the loss of C8 fluorine .

Physicochemical and Stability Profiles

- Hydration Behavior: The target compound’s dihydrate form is stable under humidity, whereas its monohydrate converts to an anhydrate at 110°C.

- Solubility: Morpholino derivatives generally exhibit lower aqueous solubility than pyrrolidinyl analogs (e.g., PD 117558), which may limit oral bioavailability .

Key Research Findings and Data

Antibacterial Activity (Comparative MIC₉₀ Values*)

| Organism | Target Compound | PD 117558 | PD 124,816 | Ciprofloxacin |

|---|---|---|---|---|

| S. aureus | N/A | 0.06 µg/mL | 0.03 µg/mL | 0.5 µg/mL |

| E. coli | N/A | 0.12 µg/mL | 0.06 µg/mL | 0.03 µg/mL |

| P. aeruginosa | N/A | 0.5 µg/mL | 1.0 µg/mL | 0.25 µg/mL |

*Data extrapolated from structural analogs .

Thermal Stability of Hydrates

| Form | Stability Range | Phase Transition |

|---|---|---|

| Dihydrate | 25–100°C | Converts to monohydrate at 40°C |

| Monohydrate | 40–110°C | Converts to α-anhydrate at 110°C |

| α-Anhydrate | 110–165°C | Converts to β-anhydrate at 165°C |

Q & A

Q. What synthetic routes are commonly employed to prepare 7-(2-aminomethylmorpholino)-substituted fluoroquinolones?

The synthesis typically involves sequential substitution at the 7-position of the quinoline core. For example, intermediates like ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate are reacted with chiral amines (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) under basic conditions to introduce the aminomethylmorpholino group. Subsequent cyclization with cyclopropylamine and deprotection steps yield the final compound. Key steps include avoiding racemic intermediates through enantiomerically pure reagents, improving yield (up to 83% in optimized protocols) .

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural validation relies on NMR spectroscopy (e.g., analysis of quinoline core protons and morpholino group signals) and X-ray crystallography (for solid-state conformation). For example, tert-butyl-protected intermediates show distinct Boc-group peaks at δ 1.4 ppm in H NMR, while cyclopropane protons appear as multiplet signals near δ 1.0–1.3 ppm .

Q. What in vitro assays are used to evaluate its antibacterial activity?

Standard assays include minimum inhibitory concentration (MIC) testing against gram-positive (e.g., Staphylococcus aureus), gram-negative (e.g., Escherichia coli), and atypical bacteria (e.g., Mycoplasma). Activity is compared to fluoroquinolones like moxifloxacin, with modifications at the 7-position (e.g., aminomethylmorpholino) enhancing potency against resistant strains by targeting DNA gyrase and topoisomerase IV .

Advanced Research Questions

Q. How can enantiomeric purity be ensured in the synthesis of chiral intermediates?

Enantiomeric purity is critical due to the stereochemical influence on antibacterial activity. Chiral HPLC with a mobile phase containing 0.47 g/L cupric sulfate and 1.31 g/L L-isoleucine (pH 4.50) resolves diastereomers. Alternatively, using enantiomerically pure tert-butyl-protected amines during synthesis avoids racemization, as seen in protocols yielding >99% enantiomeric excess .

Q. What strategies mitigate low yields in cyclopropane ring formation?

Yield optimization involves microwave-assisted cyclization or using triethyl orthoformate in acetic anhydride to stabilize intermediates. For example, refluxing ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with cyclopropylamine at 80°C for 6 hours improves cyclization efficiency by 20–25% compared to traditional methods .

Q. How do structural modifications at the 7-position affect resistance mechanisms?

Substituting the 7-position with aminomethylmorpholino reduces susceptibility to efflux pumps in Pseudomonas aeruginosa. Comparative MIC data show a 4–8-fold increase in potency against ciprofloxacin-resistant strains due to enhanced membrane permeability and reduced binding interference from mutant gyrase enzymes .

Q. What analytical methods quantify trace impurities in the final product?

LC-MS/MS with a C18 column and 0.1% formic acid mobile phase identifies impurities like desfluoro derivatives (m/z 319.1) or ethylenediamine adducts (m/z 352.2). Pharmacopeial guidelines recommend <0.1% for any single impurity, validated using reference standards (e.g., EP Impurity B and C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.